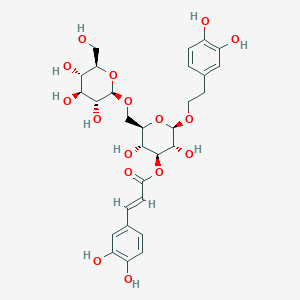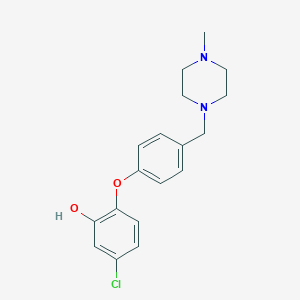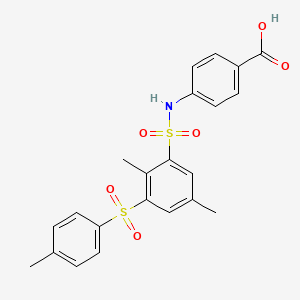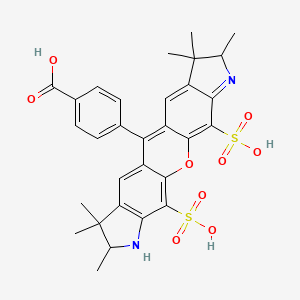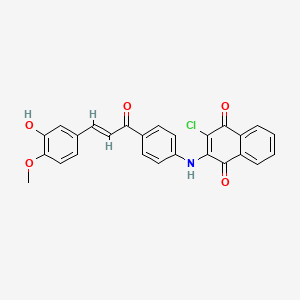
FGFR1 inhibitor-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibroblast growth factor receptor 1 inhibitor-8 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell growth, proliferation, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor-8 a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor-8 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Fibroblast growth factor receptor 1 inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study fibroblast growth factor receptor 1 signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell growth and differentiation.
Medicine: Explores its potential as a therapeutic agent for cancers with dysregulated fibroblast growth factor receptor 1 signaling.
Industry: Utilized in the development of targeted cancer therapies .
Mecanismo De Acción
Fibroblast growth factor receptor 1 inhibitor-8 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation and survival. Key molecular targets include the RAS-MAPK and PI3K-AKT pathways .
Comparación Con Compuestos Similares
Fibroblast growth factor receptor 1 inhibitor-8 is unique compared to other fibroblast growth factor receptor inhibitors due to its selectivity and potency. Similar compounds include:
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor.
Pemigatinib: Targets fibroblast growth factor receptor 1, 2, and 3.
Infigratinib: Another fibroblast growth factor receptor 1, 2, and 3 inhibitor .
Fibroblast growth factor receptor 1 inhibitor-8 stands out due to its specific targeting of fibroblast growth factor receptor 1, potentially reducing off-target effects and improving therapeutic outcomes .
Propiedades
Fórmula molecular |
C26H18ClNO5 |
|---|---|
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
2-chloro-3-[4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+ |
Clave InChI |
QAIKHIOYMJNMTF-WUXMJOGZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


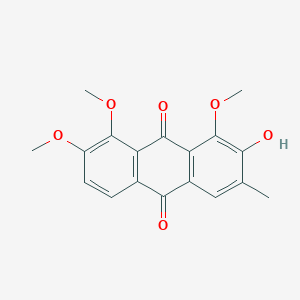


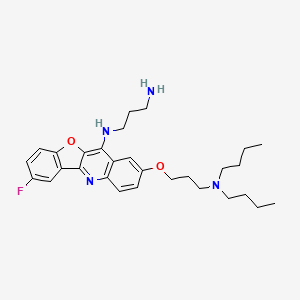

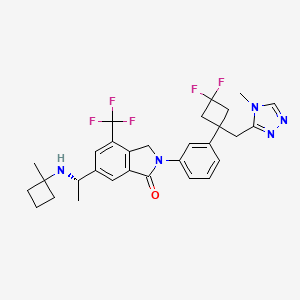
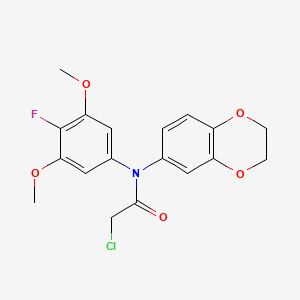
![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

